molecular formula C7H9NO B3354443 1-(1H-Pyrrol-1-yl)propan-1-one CAS No. 59303-16-1

1-(1H-Pyrrol-1-yl)propan-1-one

Cat. No. B3354443
CAS RN: 59303-16-1
M. Wt: 123.15 g/mol
InChI Key: LPPDMYXDYJNNON-UHFFFAOYSA-N
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Description

“1-(1H-Pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15200 . It is also known by several synonyms such as 1-Propionyl-pyrrol, N-propinoyl pyrrole, 1-Propanone,1-(1H-pyrrolyl), and others .


Synthesis Analysis

The synthesis of “1-(1H-Pyrrol-1-yl)propan-1-one” involves the reaction of Pyrrole (CAS#:109-97-7) with Propanoyl chloride (CAS#:79-03-8) or Propionic anhydride (CAS#:123-62-6) . The literature references for these synthetic routes include works by Evans, David A.; Johnson, Douglas S. in Organic Letters, 1999 and Dennstedt; Zimmermann in Chemische Berichte, 1887 .


Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrrol-1-yl)propan-1-one” consists of a pyrrole ring attached to a propionyl group . The exact mass of the molecule is 123.06800 .

Scientific Research Applications

Electroanalytic and Spectroscopic Properties

1-(1H-Pyrrol-1-yl)propan-1-one derivatives have been utilized in the synthesis of N-substituted poly(bis-pyrrole) films. These films show promising properties as electrochromic materials and ion sensors. For example, a specific derivative demonstrated strong stability, reversible redox processes, and good electrochromic properties, changing colors based on its oxidation state. Additionally, it showed selective voltammetric response towards sodium ions, making it useful for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Antimicrobial and Anticancer Activity

Pyrrole-based chalcones, including those with 1-(1H-Pyrrol-1-yl)propan-1-one, have been synthesized and shown to possess significant antimicrobial effects against pathogenic bacteria and Candida species. Some of these compounds also displayed notable anticancer activity, offering potential as therapeutic agents (Özdemir et al., 2017).

Synthesis of Polysubstituted Pyrroles

Efficient methods have been developed for the synthesis of polysubstituted pyrrole derivatives using 1-(1H-Pyrrol-1-yl)propan-1-one compounds. These methods involve intermolecular cycloaddition reactions, facilitating the creation of complex pyrrole structures that could be beneficial in various chemical synthesis applications (Kumar, Rāmānand, & Tadigoppula, 2017).

Use in Synthesis of Complex Organic Molecules

1-(1H-Pyrrol-1-yl)propan-1-one is integral in the synthesis of complex organic molecules, such as 1,4-diynes and polysubstituted furans/pyrroles. These compounds find applications in various fields of organic chemistry, including pharmaceuticals and materials science (Wang, Chen, Chen, & Zhan, 2011).

Pheromone Research

Interestingly, 1-(1H–pyrrol-2-yl)-1,2-propanedione, a derivative of 1-(1H-Pyrrol-1-yl)propan-1-one, has been identified as a pheromone component in several longhorned beetle species. This discovery expands our understanding of pheromone chemistry and could have implications for pest control andecological studies (Diesel et al., 2017).

Synthesis of Polypyrrole Derivatives

Research has been conducted on the synthesis of soluble polypyrrole derivatives based on a dipyrrole monomer, including 1-(1H-Pyrrol-1-yl)propan-1-one derivatives. These polymers exhibit unique fluorescence properties, emitting green light in different solvents. Such polymers could be useful in optoelectronic applications (Zhang, Wang, Lv, Yu, & Ding, 2014).

Catalytic Applications

1-(1H-Pyrrol-1-yl)propan-1-one derivatives have also been used in the development of ruthenium carbene catalysts for olefin epoxidation. These catalysts, when functionalized with polypyrrole, have demonstrated high efficiency and good selectivity in heterogeneous systems, making them valuable for industrial chemical processes (Dakkach, Fontrodona, Parella, Atlamsani, Romero, & Rodríguez, 2014).

Future Directions

The future directions for “1-(1H-Pyrrol-1-yl)propan-1-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with many chemical compounds, there is always the potential for new discoveries and applications in various fields such as medicinal chemistry .

properties

IUPAC Name

1-pyrrol-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDMYXDYJNNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468633
Record name 1-(1H-Pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59303-16-1
Record name 1-(1H-Pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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